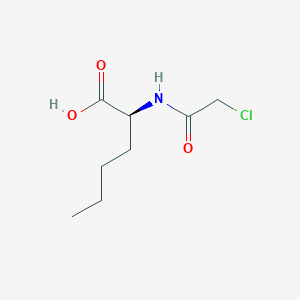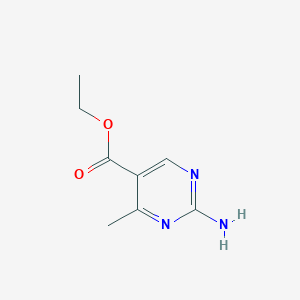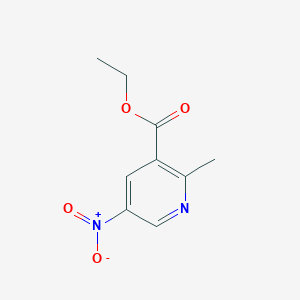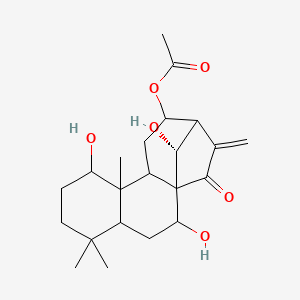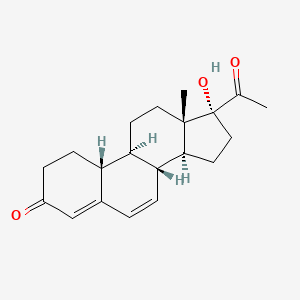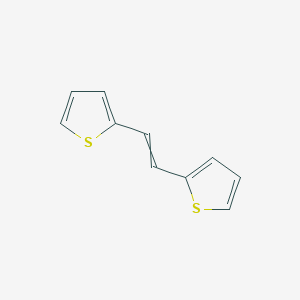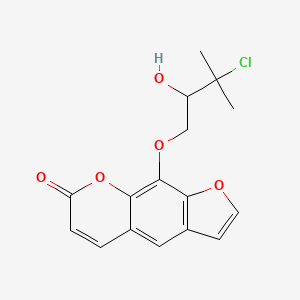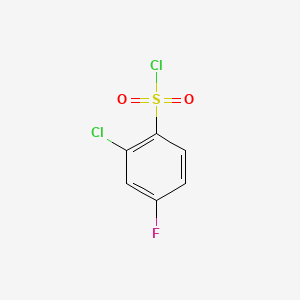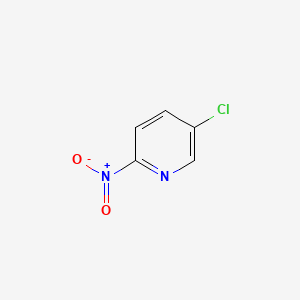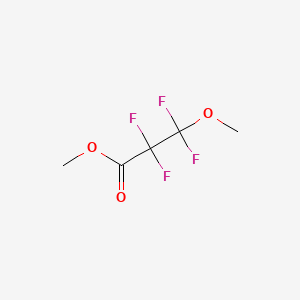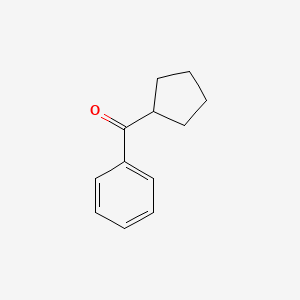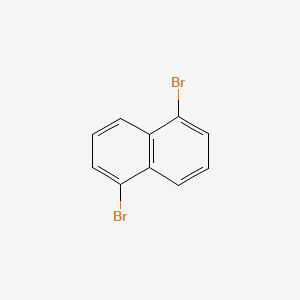
1,5-Dibromonaphthalene
Descripción general
Descripción
1,5-Dibromonaphthalene is a chemical compound with the linear formula C10H6Br2 and a molecular weight of 285.967 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,5-Dibromonaphthalene can be achieved from 1,5-diaminonaphthalene using Suzuki-Miyaura cross-coupling to 4-pyridylboronic acid . The reaction time and the type of solid used can influence the selectivity of the dibromination of naphthalene .Molecular Structure Analysis
The molecular structure of 1,5-Dibromonaphthalene consists of a naphthalene core with bromine atoms attached at the 1 and 5 positions . The pyridyl rings are twisted due to steric hindrance between the pyridyl and naphthyl hydrogen atoms .Physical And Chemical Properties Analysis
1,5-Dibromonaphthalene has a density of 1.8±0.1 g/cm3, a boiling point of 326.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 54.6±3.0 kJ/mol and a flash point of 175.3±19.6 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
1,5-Dibromonaphthalene: is a valuable building block in organic synthesis. It’s used to synthesize a wide range of organic compounds, including polymers, pharmaceuticals, and agrochemicals. Its bromine atoms act as reactive sites for further chemical transformations, such as Suzuki coupling reactions, which are pivotal in creating biaryl structures commonly found in organic electronic materials .
Material Science
In material science, 1,5-Dibromonaphthalene serves as a precursor for the development of novel organic semiconductors. These semiconductors are essential for the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), which are the backbone of flexible electronic devices .
Catalysis Research
This compound is also instrumental in catalysis research. Studies have shown that 1,5-Dibromonaphthalene can be used to investigate the effects of structured solids on the regioselectivity of dibromination reactions of naphthalene. This has implications for the synthesis of regioselective compounds in industrial chemistry .
Halogen Bonding Studies
1,5-Dibromonaphthalene: is used in halogen bonding studies to understand the nature of non-covalent interactions involving halogens. This research has profound implications in the design of molecular recognition systems, sensors, and crystal engineering .
Photovoltaic Applications
The compound’s role in the synthesis of n-type organic photovoltaic materials is noteworthy. These materials are crucial for the development of solar cells that can efficiently convert solar energy into electricity, contributing to renewable energy solutions .
Medicinal Chemistry
In medicinal chemistry, 1,5-Dibromonaphthalene is used to synthesize various biologically active molecules. Its incorporation into drug candidates is being researched for potential therapeutic applications, including antiviral and anticancer agents .
Environmental Science
Research in environmental science utilizes 1,5-Dibromonaphthalene to study the degradation of brominated compounds. Understanding the environmental fate of such compounds is essential for assessing their impact and for the development of remediation strategies .
Analytical Chemistry
Lastly, 1,5-Dibromonaphthalene finds application in analytical chemistry as a standard for calibrating instruments like mass spectrometers. It helps in the accurate determination of molecular weights and structural analysis of organic compounds .
Safety and Hazards
Direcciones Futuras
1,5-Dibromonaphthalene is an important intermediate for the synthesis of further functional groups . There is currently strong interest in using (4,4’-dipyridyl)naphthalenes for diverse applications in supramolecular chemistry . Therefore, future research may focus on exploring these applications further.
Mecanismo De Acción
Target of Action
1,5-Dibromonaphthalene is a chemical compound with the molecular formula C10H6Br2 . . This compound is primarily used as a building block in the synthesis of other complex molecules .
Mode of Action
It is known to be used in the synthesis of other compounds, where it can undergo reactions such as electrophilic substitution . .
Biochemical Pathways
As a building block in chemical synthesis, it is involved in the formation of other complex molecules . .
Result of Action
It is known that 1,5-Dibromonaphthalene can be used to synthesize 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), which has strong blue solid-state emission with high-efficiency charge transport ability .
Action Environment
It is recommended that 1,5-dibromonaphthalene be stored at room temperature, preferably in a cool and dark place .
Propiedades
IUPAC Name |
1,5-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYAFTZIQWCKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348522 | |
| Record name | 1,5-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromonaphthalene | |
CAS RN |
7351-74-8 | |
| Record name | 1,5-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dibromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



